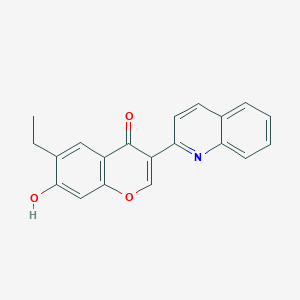
6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one
説明
6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one, also known as EHQ, is a synthetic compound that has been studied for its potential applications in scientific research. EHQ belongs to the class of flavonoids and has been shown to have various biochemical and physiological effects on different systems in the body.
作用機序
The mechanism of action of 6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one is not fully understood. However, it has been shown to have antioxidant properties and to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different systems in the body. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic effects. It has also been shown to improve lipid metabolism and to reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of using 6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research areas.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects on different systems in the body. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, which may lead to the development of new therapies for different diseases.
科学的研究の応用
6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
6-ethyl-7-hydroxy-3-quinolin-2-ylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-2-12-9-14-19(10-18(12)22)24-11-15(20(14)23)17-8-7-13-5-3-4-6-16(13)21-17/h3-11,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDACQSBFZFYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




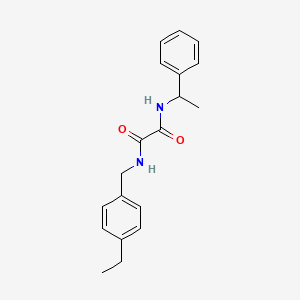
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984098.png)



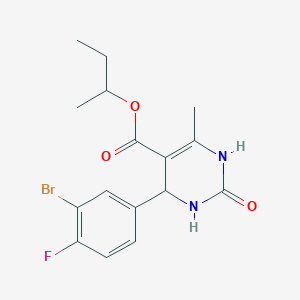
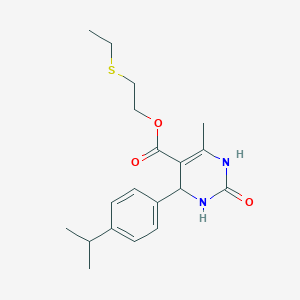
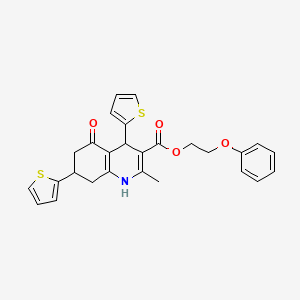

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3984180.png)
![8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B3984185.png)
![4-chloro-N-[2-(4-chlorobenzoyl)-4-fluorophenyl]benzamide](/img/structure/B3984190.png)
